molecular formula C17H20FN3O4S B5705611 (3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

(3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B5705611
M. Wt: 381.4 g/mol
InChI Key: KAUQUXSKVQVRBU-UHFFFAOYSA-N
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Description

(3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of isoxazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an appropriate β-keto ester with hydroxylamine.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often involving sulfonyl chlorides.

    Final Coupling: The final step involves coupling the isoxazole and piperazine derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Chemistry: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring may interact with active sites, while the piperazine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
  • (3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

Uniqueness

The presence of the fluorophenyl group in (3-ETHYL-5-METHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-3-15-16(12(2)25-19-15)17(22)20-8-10-21(11-9-20)26(23,24)14-6-4-13(18)5-7-14/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUQUXSKVQVRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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